molecular formula C12H17NO2 B15229326 4-Isopropoxy-3,5-dimethylbenzamide

4-Isopropoxy-3,5-dimethylbenzamide

Cat. No.: B15229326
M. Wt: 207.27 g/mol
InChI Key: BOZUJOULWVIDFR-UHFFFAOYSA-N
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Description

4-Isopropoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring an isopropoxy group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3,5-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-Isopropoxy-3,5-dimethylbenzoic acid.

    Reduction: 4-Isopropoxy-3,5-dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Isopropoxy-3,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxy-3,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of methyl groups.

    4-Isopropoxy-3,5-dimethylbenzoic acid: The carboxylic acid derivative of the compound.

    4-Isopropoxy-3,5-dimethylbenzylamine: The amine derivative of the compound.

Uniqueness

4-Isopropoxy-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3,5-dimethyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO2/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H2,13,14)

InChI Key

BOZUJOULWVIDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)C(=O)N

Origin of Product

United States

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